1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine is a chemical compound characterized by its unique structure and potential applications in various scientific fields. This compound contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a sulfonyl group attached to a thienyl moiety, specifically a brominated thienyl. The presence of the bromine atom and the sulfonyl functional group contributes to its reactivity and biological activity.
This compound can be classified under the category of sulfonamides, which are known for their diverse biological activities, including antimicrobial properties. It is synthesized through organic chemistry methods and is primarily used in research settings for its potential therapeutic applications.
The synthesis of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine can be represented as follows:
The compound's structure can be visualized using software tools that generate three-dimensional models based on its molecular formula. The presence of bromine enhances its electrophilic character, making it suitable for further chemical modifications.
1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as elevated temperatures or catalysts to proceed efficiently. Monitoring the reactions through thin-layer chromatography or high-performance liquid chromatography is common practice.
The mechanism of action for 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine largely depends on its interactions at a molecular level within biological systems:
Research into similar compounds has shown that modifications in the thienyl or pyrrolidine structures can significantly alter their biological efficacy and specificity.
Relevant data regarding these properties is essential for understanding how this compound behaves in different environments.
1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine has potential applications in:
Research continues into its efficacy as an antimicrobial agent due to its sulfonamide characteristics.
1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine represents a structurally specialized heterocyclic compound that merges the unique electronic properties of thiophene with the conformational constraints of pyrrolidine through a sulfonyl linkage. This molecular architecture exemplifies contemporary strategies in rational drug design that leverage sulfonamide connectivity to enhance target affinity and modulate physicochemical properties. As a brominated thienyl sulfonamide derivative, it occupies a distinctive niche within medicinal chemistry research, serving as both a synthetic intermediate and a pharmacophore model for exploring ligand-receptor interactions. The strategic incorporation of bromine at the thiophene 5-position provides a versatile handle for further structural diversification via cross-coupling reactions, while the sulfonyl group serves as a tetrahedral mimic of biological transition states. This compound's emergence reflects the ongoing innovation in sulfonated heterocyclic chemistry aimed at addressing complex pharmacological challenges.
The systematic IUPAC name for this compound is 1-(5-bromothiophen-2-ylsulfonyl)pyrrolidine, precisely defining its molecular architecture with the parent heterocycle (thiophene), substituent positions (5-bromo), functional group (sulfonyl), and the nitrogenous cyclic amine (pyrrolidine). Alternative nomenclature includes 1-[(5-bromo-2-thienyl)sulfonyl]pyrrolidine, which retains chemical specificity while adopting thiochemical naming conventions. The compound is identified by several registry numbers across chemical databases: PubChem CID 60137542 provides comprehensive molecular data [4], while CAS registry systems assign unique identifiers for commercial and research purposes.
The molecular formula C₈H₁₀BrNO₂S₂ reflects the elemental composition, with a calculated exact mass of 303.93 g/mol and monoisotopic mass of 302.93 g/mol. Key structural features include:
Table 1: Nomenclature Systems for 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine
Naming System | Designation | Specificity |
---|---|---|
IUPAC Systematic | 1-(5-bromothiophen-2-ylsulfonyl)pyrrolidine | Position-specific numbering |
Heterocyclic | 1-[(5-bromo-2-thienyl)sulfonyl]pyrrolidine | Thienyl nomenclature |
PubChem | (R)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-ol (stereospecific variant) | Database-specific stereochemistry [4] |
Research Literature | 5-bromo-2-pyrrolidin-1-ylsulfonylthiophene | Functional group emphasis |
Stereochemical variants exist, notably the (R)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-ol derivative [4], where the introduction of a chiral 3-hydroxy group creates a stereogenic center that significantly influences biological recognition. The sulfonyl group exhibits characteristic bond lengths (S=O ≈ 1.43 Å, S-C ≈ 1.77 Å, S-N ≈ 1.62 Å) and angles (O-S-O ≈ 120°, C-S-N ≈ 106°) confirmed through crystallographic studies of analogous structures. The bromine substituent contributes substantial molecular weight (26.3%) and polar surface area (approximately 65 Ų), enhancing halogen bonding potential critical for target engagement in medicinal chemistry applications.
The conceptual foundation for 1-[(5-bromo-2-thienyl)sulfonyl]pyrrolidine originates from seminal sulfonamide chemistry beginning with Gerhard Domagk's 1935 discovery of Prontosil™, the first sulfonamide antibacterial agent [7]. This breakthrough initiated systematic exploration of sulfonated heterocycles, with thiophene sulfonamides emerging as metabolically stable alternatives to their benzene counterparts due to enhanced resistance to cytochrome P450-mediated oxidation. The strategic incorporation of bromine into heterocyclic systems gained prominence in the 1980s with advances in transition metal-catalyzed cross-coupling reactions, enabling efficient derivatization of brominated precursors.
Pyrrolidine sulfonamide chemistry evolved significantly in the 1990s, exemplified by the development of sulpiride (1978) and torasemide (1990) – FDA-approved drugs featuring the N-heterocyclic sulfonamide motif [7]. The specific combination of thiophene and pyrrolidine sulfonamides materialized in early 2000s medicinal chemistry programs targeting enzyme inhibition, where the sulfonyl group served as a tetrahedral transition state analog. Mechanochemical synthesis advancements after 2010 enabled sustainable preparation of related sulfonamides like 1-(arylsulfonyl-isoindol-2-yl)piperazines through solvent-free methodologies [5], providing synthetic routes applicable to bromothienyl sulfonamides.
Table 2: Historical Milestones in Sulfonated Heterocycle Development
Era | Development | Significance |
---|---|---|
1935 | Discovery of Prontosil™ | First sulfonamide chemotherapeutic agent |
1950-1970 | Diuril® (chlorothiazide), Orinase® (tolbutamide) | Established sulfonamides as diuretics and antidiabetics |
1980s | Brominated heterocycle cross-coupling chemistry | Enabled late-stage functionalization of thiophene cores |
1990s | Torasemide, Topiramate approvals | Advanced N-heterocyclic sulfonamide therapeutics [7] |
2000s | COX-2 inhibitors (Celecoxib) | Validated sulfonylated heterocycles as enzyme inhibitors |
2010-present | Mechanochemical sulfonamide synthesis | Sustainable preparation methods [5] |
The compound's development reflects three converging trends: 1) utilization of bromothiophene as a versatile aromatic building block, 2) recognition of pyrrolidine's conformational restraint for bioactive molecule design, and 3) application of sulfonamides as privileged pharmacophores targeting diverse enzymes and receptors. Contemporary research has refined synthetic approaches to such compounds through green chemistry principles, including solvent-free mechanochemical methods that improve atom economy and reduce waste generation compared to traditional sulfonylation techniques [5].
1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine exemplifies the strategic integration of multiple pharmacophoric elements: the sulfonamide group serves as a hydrogen bond acceptor/donor pair, the bromothiophene provides halogen bonding capacity and cross-coupling versatility, and the pyrrolidine ring confers conformational rigidity and basicity. This molecular synergy enables diverse research applications:
Enzyme Inhibition: The sulfonyl group mimics the tetrahedral transition state of carboxylate or phosphate groups in enzymatic reactions, making derivatives valuable for targeting hydrolytic enzymes. For instance, structurally related pyrrolidine sulfonamides have demonstrated nanomolar inhibition of carbonic anhydrase isoforms (Ki ≈ 5-17 nM for hCA II) [2], acetylcholinesterase (IC₅₀ ≈ 29-87 nM) [2], and matrix metalloproteinases. The bromine atom enhances selectivity through complementary interactions with hydrophobic enzyme subsites.
Receptor Targeting: Sulfonated pyrrolidines serve as privileged scaffolds for G-protein coupled receptor (GPCR) modulation. Analogous compounds like SB-258585 exhibit inverse agonism at 5-HT₆ receptors [5], while others function as non-peptidic vasopressin receptor antagonists [7]. The conformational constraint imposed by the pyrrolidine ring reduces entropic penalties upon receptor binding, improving affinity.
Structure-Activity Relationship (SAR) Studies: This compound provides a template for systematic SAR exploration through:
Table 3: Pharmacologically Significant Pyrrolidine Sulfonamide Analogs
Compound | Biological Target | Key Structural Features | Activity |
---|---|---|---|
SB-258585 [5] | 5-HT₆ receptor | Isoindolyl-piperazine sulfonamide | Inverse agonist |
hCA II inhibitor [2] | Carbonic anhydrase II | Benzenesulfonamide-pyrrolidine | Ki = 5.14 nM |
DPP-IV inhibitor [2] | Dipeptidyl peptidase-IV | Pyrrolidine sulfonamide-oxadiazole | IC₅₀ = 11.32 μM |
5-HT₆ biased ligand [5] | Gs/Cdk5 signaling | Arylsulfonyl-isoindol-piperazine | Pathway-selective modulation |
Anthelmintic agent [2] | Haemonchus contortus | Pyrrolidine-oxadiazole | IC₅₀ = 0.78 μM |
Synthetic Versatility: The bromine functionality enables diverse derivatization pathways, particularly:
These transformations have generated libraries for high-throughput screening against neurodegenerative targets, with several analogs showing promising glioprotective effects against 6-OHDA and rotenone toxicity in astrocyte models [5]. The compound exemplifies modern fragment-based drug design where the bromothienyl sulfonyl component serves as a versatile building block for constructing targeted inhibitors against metalloenzymes and GPCRs implicated in neurological disorders.
As research continues, 1-[(5-bromo-2-thienyl)sulfonyl]pyrrolidine maintains significance as both a synthetic intermediate and a structural prototype in drug discovery, particularly for central nervous system targets where the combination of moderate lipophilicity (calculated logP ≈ 1.8), hydrogen bonding capacity, and conformational restraint offers optimal blood-brain barrier penetration potential. Its ongoing investigation supports the development of pathway-selective therapeutics with improved safety profiles through biased signaling modulation [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1